molecular formula C16H17F3N2O3S B2362398 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide CAS No. 380575-05-3

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide

Cat. No.: B2362398
CAS No.: 380575-05-3
M. Wt: 374.38
InChI Key: PIMGDVRWTKYSOX-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C16H17F3N2O3S. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of the trifluoroethoxy group .

Scientific Research Applications

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-trifluoroethoxy)benzenesulfonamide: Lacks the amino and ethyl groups, resulting in different chemical properties.

    N-ethyl-N-phenylbenzenesulfonamide: Lacks the trifluoroethoxy group, affecting its reactivity and biological activity.

    3-amino-4-(2,2,2-trifluoroethoxy)benzenesulfonamide: Similar structure but without the N-ethyl-N-phenyl substitution.

Uniqueness

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide is unique due to the presence of both the trifluoroethoxy group and the N-ethyl-N-phenyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3S/c1-2-21(12-6-4-3-5-7-12)25(22,23)13-8-9-15(14(20)10-13)24-11-16(17,18)19/h3-10H,2,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGDVRWTKYSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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